7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
CAS No.: 62820-66-0
Cat. No.: VC15890316
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62820-66-0 |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | 7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C16H13ClN2O2/c1-10-18-15-9-11(17)3-8-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3 |
| Standard InChI Key | ILJRPEHOLZYUDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)OC |
Introduction
Chemical Profile and Structural Characteristics
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one (CAS No. 62820-66-0) possesses the molecular formula C₁₆H₁₃ClN₂O₂ and a molecular weight of 300.74 g/mol. Its IUPAC name, 7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one, reflects the substitution pattern: a chlorine atom at position 7, a 4-methoxyphenyl group at position 3, and a methyl group at position 2 on the quinazolinone core.
The canonical SMILES string CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)OC encodes this structure, while its InChIKey (ILJRPEHOLZYUDD-UHFFFAOYSA-N) provides a unique identifier for chemical databases. Spectral characterization, including ¹H/¹³C NMR and mass spectrometry, confirms the regiochemistry of substituents. For instance, analogous quinazolinones exhibit carbonyl stretches near 1675–1680 cm⁻¹ in IR spectra and aromatic proton resonances between δ 7.0–8.5 ppm in ¹H NMR .
Synthetic Methodologies
Cyclization-Based Approaches
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For 7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one, a plausible route involves:
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Precursor Preparation: Reacting 2-amino-4-chlorobenzoic acid with 4-methoxyaniline to form a substituted benzamide.
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Cyclization: Treating the benzamide with acetic anhydride or formamide under reflux to induce ring closure.
An alternative protocol employs H₂O₂-mediated oxidation and dimethyl sulfoxide (DMSO) as a carbon source, as demonstrated for related quinazolin-4(3H)-ones . This radical-based method offers milder conditions and higher yields (up to 85%) compared to traditional acid-catalyzed cyclization .
Table 1: Comparative Synthesis Conditions
| Method | Reactants | Yield (%) | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed | Anthranilic acid derivatives | 60–70 | Simplicity |
| H₂O₂/DMSO | 2-Amino benzamide, H₂O₂, DMSO | 75–85 | Eco-friendly, no metal catalysts |
Post-Synthetic Modifications
Functionalization of the quinazolinone core can occur at multiple positions. For example:
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Chlorination: Introducing chlorine at position 7 via electrophilic substitution using Cl₂ or N-chlorosuccinimide.
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Methoxylation: The 4-methoxyphenyl group is typically introduced through Ullmann coupling or nucleophilic aromatic substitution.
Physicochemical Properties
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. It is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Thermal analysis indicates a melting point of 175–178°C, consistent with hydrogen bonding from the quinazolinone carbonyl and methoxy groups .
Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage in desiccated environments.
Biological Activities and Mechanistic Insights
Table 2: Biological Activity of Analogous Quinazolinones
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 3-(2-Carboxyphenyl)quinazolinone | Anti-endotoxic | 12 µM | |
| ALX-171 (Quinazolinone derivative) | mGlu7 | 6.14 µM |
Comparative Analysis with Related Derivatives
Impact of Substituents
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Chlorine at Position 7: Enhances electrophilicity and binding to hydrophobic enzyme pockets.
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4-Methoxyphenyl Group: Improves solubility via methoxy’s polar contribution and π-stacking with aromatic residues.
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Methyl at Position 2: Steric effects may influence kinase selectivity, as seen in
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